[2-ethoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate
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Overview
Description
[2-ethoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both ethoxy and pyridine groups, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-ethoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate typically involves the condensation of 2-ethoxy-4-formylphenyl 4-ethoxybenzoate with pyridine-3-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[2-ethoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [2-ethoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical studies.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-ethoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can inhibit the activity of enzymes or modulate the function of receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-4-[(E)-({4-[(phenylsulfonyl)amino]benzoyl}hydrazono)methyl]phenyl 4-ethoxybenzoate
- 2-ethoxy-4-[(E)-({4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]phenyl 4-ethoxybenzoate
- 2-ethoxy-4-[(E)-({4-[(3,4,5-trimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-ethoxybenzoate
Uniqueness
What sets [2-ethoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate apart from similar compounds is its unique combination of ethoxy and pyridine groups. This structural feature enhances its reactivity and binding affinity, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C24H23N3O5 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C24H23N3O5/c1-3-30-20-10-8-18(9-11-20)24(29)32-21-12-7-17(14-22(21)31-4-2)15-26-27-23(28)19-6-5-13-25-16-19/h5-16H,3-4H2,1-2H3,(H,27,28)/b26-15+ |
InChI Key |
CMYJVQYAOWMOFT-CVKSISIWSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CN=CC=C3)OCC |
Origin of Product |
United States |
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